![molecular formula C19H29NO4 B2361236 叔丁基 N-[(叔丁氧基)羰基]-N-(3-异丙基苯基)氨基甲酸酯 CAS No. 2365419-67-4](/img/structure/B2361236.png)
叔丁基 N-[(叔丁氧基)羰基]-N-(3-异丙基苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and an isopropylphenyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
科学研究应用
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-isopropylphenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Sodium Hydroxide: Used for hydrolysis of the carbamate group.
Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the tert-butoxycarbonyl group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Carbon Dioxide and Amine: Formed upon hydrolysis of the carbamate group.
作用机制
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The protected amine can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine.
相似化合物的比较
Similar Compounds
tert-Butyl Carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of an isopropylphenyl group.
N-Boc-hydroxylamine: A related compound used for protecting hydroxylamine groups.
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropylphenyl group, which provides additional steric hindrance and influences the reactivity of the compound. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective protection and deprotection of amines are required.
属性
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXBBLJUFZJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
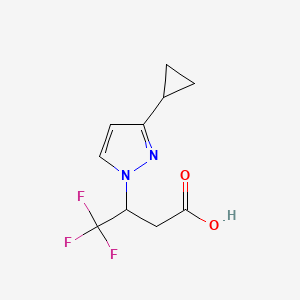
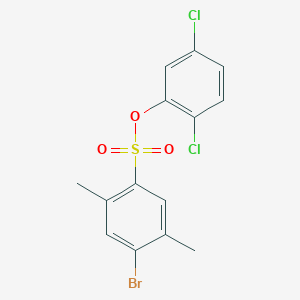
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)
![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)
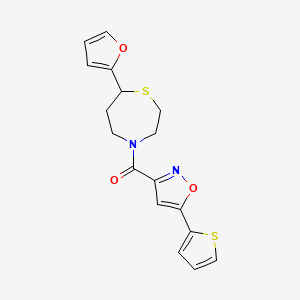
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(2E)-3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)
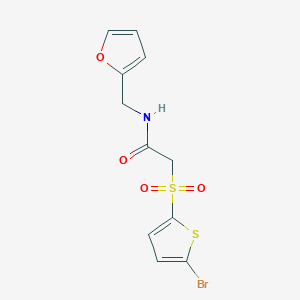

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
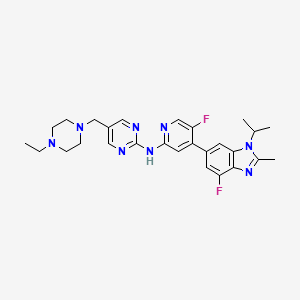
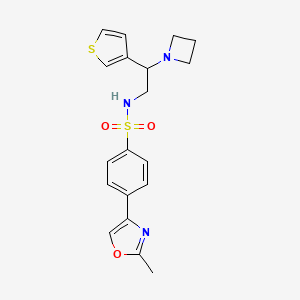
![4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2361173.png)
